molecular formula C25H30N4O3S B2894524 N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-02-6

N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2894524
M. Wt: 466.6
InChI Key: BSXMNDNJUWYIIB-UHFFFAOYSA-N
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Description

N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Synthesis in Azacyclic Derivatives

N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide and similar compounds have been explored for their role in the oxidative synthesis of azacyclic derivatives. These substances serve as intermediates in the synthesis of complex bioactive materials, highlighting their significance in medicinal chemistry and pharmaceutical research. For instance, oxidative methods using hypervalent iodine species and electrochemical generation from iodobenzene have been examined to enhance the efficacy of synthesizing azacyclic derivatives, as demonstrated in the work of Amano and Nishiyama (2006) (Amano & Nishiyama, 2006).

Potential Antipsychotic Agents

Compounds structurally related to N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide have been studied for their potential as antipsychotic agents. For example, research by Wise et al. (1985) investigated a series of triazaspirodecanones, highlighting their promising profiles in biochemical and behavioral pharmacological models indicative of antipsychotic efficacy (Wise et al., 1985).

Copper-Catalyzed Oxidative Cyclization

The use of copper-catalyzed oxidative ipso-cyclization in the synthesis of azaspiro derivatives, including compounds similar to N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, is another significant application. Qian et al. (2015) developed a method involving copper(II) chloride and molecular oxygen, demonstrating an efficient and cost-effective strategy for the synthesis of these compounds (Qian et al., 2015).

Photomediated Spirocyclization

Another notable application is in photomediated spirocyclization processes. Yang et al. (2022) explored a metal- and oxidant-free approach to produce azaspiro derivatives through a process that constructs C-C and C-I bonds, highlighting an environmentally friendly method for synthesizing such compounds (Yang et al., 2022).

Corrosion Inhibition

The compound and its derivatives have also been examined for their potential in corrosion control. Research by Bentiss et al. (2009) on similar compounds demonstrated their efficacy as corrosion inhibitors in acidic environments, revealing another practical application outside of pharmaceutical research (Bentiss et al., 2009).

properties

IUPAC Name

N,2-bis(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-17-33-23-22(18-5-9-20(31-2)10-6-18)27-25(28-23)13-15-29(16-14-25)24(30)26-19-7-11-21(32-3)12-8-19/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXMNDNJUWYIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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